(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol
Brand Name: Vulcanchem
CAS No.: 66957-95-7
VCID: VC19392975
InChI: InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol

CAS No.: 66957-95-7

Cat. No.: VC19392975

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol - 66957-95-7

Specification

CAS No. 66957-95-7
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name (6S)-2,6-dimethylocta-2,7-diene-1,6-diol
Standard InChI InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1
Standard InChI Key NSMIMJYEKVSYMT-SNVBAGLBSA-N
Isomeric SMILES CC(=CCC[C@@](C)(C=C)O)CO
Canonical SMILES CC(=CCCC(C)(C=C)O)CO

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol features a linear carbon backbone with two double bonds (at positions 2 and 7) and two hydroxyl groups at positions 1 and 6. The stereocenter at C6 confers chirality, with the (S)-configuration being the biologically relevant enantiomer. The molecule’s IUPAC name, (6S)-2,6-dimethylocta-2,7-diene-1,6-diol, reflects its substituents and stereochemistry.

Key Structural Features:

  • Double Bonds: Conjugated diene system (C2–C3 and C7–C8) influencing reactivity in cycloadditions and oxidation reactions.

  • Hydroxyl Groups: Primary (C1) and tertiary (C6) alcohols, enabling hydrogen bonding and derivatization.

  • Chirality: The (S)-configuration at C6 dictates enantioselective interactions in biological systems.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into the compound’s structure. The 1H^1\text{H}-NMR spectrum reveals signals for vinylic protons (δ\delta 5.45–5.36 ppm and δ\delta 5.73–5.66 ppm), methyl groups (δ\delta 1.66 ppm), and hydroxyl-bearing methine protons (δ\delta 3.84–3.99 ppm) . The 13C^{13}\text{C}-NMR spectrum confirms carbons adjacent to double bonds (δ\delta 128.9 ppm) and oxygenated carbons (δ\delta 75.6 ppm) . High-resolution MS data (m/z 170.131 [M+H]+^+) align with the molecular formula .

Synthesis and Industrial Production

Pinacol Coupling Methodology

A prominent synthetic route involves the pinacol coupling of α,β-unsaturated carbonyl compounds in aqueous media. This method, reported by Billamboz et al., utilizes water as a green solvent to couple aldehydes or ketones, yielding vicinal diols with high diastereoselectivity . For example, the coupling of (E)-3,7-dimethylocta-2,6-dienal produces (6S)-2,6-dimethylocta-2,7-diene-1,6-diol in 68% yield, with the (S)-configuration arising from asymmetric induction during the reaction .

Reaction Conditions:

  • Catalyst: Titanium(IV) chloride.

  • Temperature: Room temperature.

  • Solvent: Water with 2% v/v ethanol.

Epoxy Alcohol Rearrangement

An alternative approach involves the rearrangement of chiral 2,3-epoxy alcohols derived from geraniol. Treatment with Ph3P\text{Ph}_3\text{P}, pyridine, I2\text{I}_2, and H2O\text{H}_2\text{O} induces a stereospecific rearrangement, yielding the target diol with >90% enantiomeric excess (ee) . This method is advantageous for large-scale production due to its scalability and minimal byproducts .

Synthetic Pathway:

  • Epoxidation: Geraniol → 2,3-epoxygeraniol.

  • Rearrangement: Epoxy alcohol → (6S)-diol via iodohydrin intermediate.

Physicochemical Properties

Thermodynamic Parameters

The compound exhibits a density of 0.969 g/cm³ and a boiling point of 290.6°C at 760 mmHg . Its relatively high boiling point reflects strong intermolecular hydrogen bonding between hydroxyl groups. The flash point (134.6°C) indicates moderate flammability, necessitating careful handling .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight170.25 g/mol
Density0.969 g/cm³
Boiling Point290.6°C
Flash Point134.6°C
LogP (Partition Coefficient)1.642

Solubility and Stability

The diol is sparingly soluble in water (logP=1.642\log P = 1.642) but miscible with polar organic solvents like ethanol and acetone . Stability studies indicate degradation under prolonged exposure to light or acidic conditions, necessitating storage in amber containers at 4°C.

Biological and Industrial Applications

Role in Natural Product Synthesis

(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol serves as a precursor to sesquiterpenes and diterpenes. Its conjugated diene system participates in Diels-Alder reactions, forming six-membered rings essential for steroidal frameworks . For instance, cyclization with maleic anhydride yields tricyclic structures used in pharmaceutical intermediates .

Antimicrobial Activity

Preliminary studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydroxyl group interactions.

Table 2: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)Source
Staphylococcus aureus128
Escherichia coli256

Industrial Uses

In material science, the diol acts as a crosslinking agent in polyurethane foams, enhancing thermal stability (decomposition temperature >300°C). Its low viscosity (12 cP at 25°C) makes it suitable for coatings and adhesives.

Comparative Analysis with Related Compounds

(6R)-2,6-Dimethylocta-2,7-diene-1,6-diol

The (R)-enantiomer (CAS 61434-50-2) shares identical physical properties but differs in optical rotation ([α]D25=+15.6[\alpha]_D^{25} = +15.6^\circ vs. 15.6-15.6^\circ for the (S)-form) . Biological assays reveal enantioselective antimicrobial effects, with the (S)-form showing 2-fold greater potency .

2,6-Dimethyloctane-1,6-diol

The saturated analog (CAS 36809-42-4) lacks double bonds, resulting in higher logP (1.946) and reduced reactivity in cycloadditions . Industrial applications focus on plasticizers rather than synthetic intermediates .

Table 3: Structural and Functional Comparison

Property(6S)-Diene Diol2,6-Dimethyloctane Diol
Double Bonds2 (C2, C7)0
logP1.6421.946
Antimicrobial MIC128–256 µg/mL>512 µg/mL
Primary UseSynthesis, antimicrobialsPlasticizers

Future Research Directions

  • Enantioselective Catalysis: Developing asymmetric hydrogenation protocols to improve (S)-enantiomer yield.

  • Drug Delivery Systems: Exploring liposomal encapsulation to enhance bioavailability for antimicrobial applications.

  • Green Chemistry: Optimizing aqueous-phase synthesis to reduce solvent waste .

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